molecular formula C24H33NO3 B6057025 [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol

Cat. No. B6057025
M. Wt: 383.5 g/mol
InChI Key: VCLODFQXSQDADF-UHFFFAOYSA-N
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Description

[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

[1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol has been studied for its potential applications in the field of medicine. It has been shown to have analgesic properties, making it a potential candidate for the treatment of pain. It has also been studied for its potential use in the treatment of addiction, as it has been shown to reduce the rewarding effects of drugs of abuse. Additionally, this compound has been studied for its potential use in the treatment of depression and anxiety, as it has been shown to have anxiolytic and antidepressant effects.

Mechanism of Action

The mechanism of action of [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol is not fully understood. However, it has been shown to act as a partial agonist at the mu-opioid receptor, which is involved in the regulation of pain. It has also been shown to act as an antagonist at the dopamine D2 receptor, which is involved in the reward pathway. These actions may contribute to its analgesic and anti-addictive effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which may contribute to its anti-addictive effects. It has also been shown to increase the levels of serotonin and norepinephrine in the brain, which may contribute to its anxiolytic and antidepressant effects. Additionally, this compound has been shown to have a low potential for abuse and dependence, making it a potentially safer alternative to other drugs of abuse.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol in lab experiments is its potential for use in the treatment of pain and addiction. This makes it a potentially valuable tool for studying the mechanisms underlying these conditions. Additionally, this compound has a low potential for abuse and dependence, making it a safer alternative to other drugs of abuse.
One limitation of using this compound in lab experiments is its limited availability. This compound is not widely available, and its synthesis can be challenging. Additionally, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.

Future Directions

There are several future directions for research on [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One direction is to further study its mechanism of action, particularly its interaction with the mu-opioid and dopamine D2 receptors. Another direction is to explore its potential applications in the treatment of other conditions, such as anxiety and depression. Additionally, more research is needed to optimize its synthesis and develop more efficient methods for its production.

Synthesis Methods

Several methods have been used to synthesize [1-(3-ethoxy-4-methoxybenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol. One of the most commonly used methods involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzaldehyde, followed by reduction of the resulting imine with sodium borohydride. Another method involves the reaction of 3-(2-methylbenzyl)piperidine with 3-ethoxy-4-methoxybenzyl bromide, followed by reduction with sodium borohydride. These methods have been optimized to obtain high yields of the desired product.

properties

IUPAC Name

[1-[(3-ethoxy-4-methoxyphenyl)methyl]-3-[(2-methylphenyl)methyl]piperidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33NO3/c1-4-28-23-14-20(10-11-22(23)27-3)16-25-13-7-12-24(17-25,18-26)15-21-9-6-5-8-19(21)2/h5-6,8-11,14,26H,4,7,12-13,15-18H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLODFQXSQDADF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)CN2CCCC(C2)(CC3=CC=CC=C3C)CO)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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